molecular formula C11H15N B1219470 1-Benzylpyrrolidine CAS No. 29897-82-3

1-Benzylpyrrolidine

Cat. No. B1219470
CAS No.: 29897-82-3
M. Wt: 161.24 g/mol
InChI Key: CWEGCQIIDCZZED-UHFFFAOYSA-N
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Patent
US04892885

Procedure details

A 25.0 ml portion of pyrrolidine was reacted with 10.9 ml of benzyl bromide in ether as described in Example 3, giving 12.3 g of 1-(phenylmethyl)pyrrolidine, which was then reacted with butyl lithium and diphenylphosphine chloride as described in Example 3, giving diphenyl]2-(1-pyrrolidinylmethyl)phenyl]phosphine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6](Br)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:7]1([CH2:6][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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